

Rebastinib combination therapy survival benefit

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Compound Focus: Rebastinib

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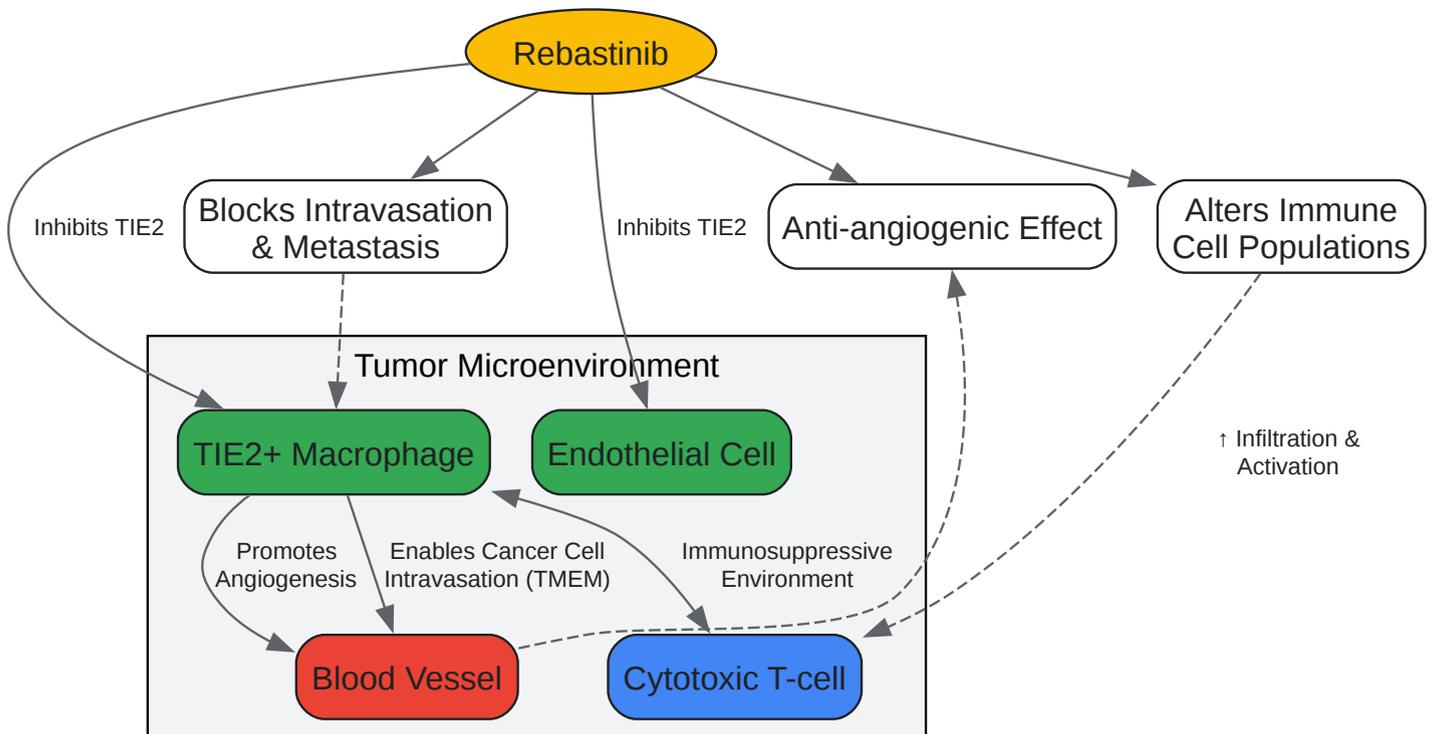
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Rebastinib's Mechanism of Action

Rebastinib is a small molecule "switch control" inhibitor that potently and selectively targets the TIE2 receptor tyrosine kinase [1] [2]. TIE2 is the receptor for angiopoietins, a family of vascular growth factors, and is expressed not only on vascular endothelial cells but also on a subset of pro-tumoral macrophages within the tumor microenvironment [3] [1].

The diagram below illustrates its multi-faceted mechanism of action.



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By inhibiting TIE2, **rebastinib** exerts its effects through several key pathways [3] [1]:

- **Anti-angiogenesis:** It disrupts the formation of new tumor blood vessels.
- **Inhibition of metastasis:** It blocks the assembly and function of specialized structures (TMEM) where cancer cells enter the bloodstream, a process facilitated by TIE2-expressing macrophages.
- **Immunomodulation:** It alters the tumor immune environment, for instance, by increasing the infiltration of cytotoxic T-cells [3] [4].

Evidence for Survival Benefit in Preclinical Models

The following table summarizes key preclinical studies demonstrating the survival benefit of **rebastinib** in combination with other therapies.

Cancer Model	Combination Therapy	Key Survival & Efficacy Findings	Proposed Mechanism & Additional Effects
Ovarian Cancer [3]	Carboplatin + Paclitaxel	Extended median survival: 132.5 days vs. 127 days with chemo alone (P<0.01).	↑ Cytotoxic T-cells in ascites; Altered gene expression in tumor cells & macrophages (e.g., ANGPTL1).
Metastatic Mammary Carcinoma [1]	Paclitaxel or Eribulin	Reduced tumor volume & metastasis; Improved overall survival.	Blocked TMEM-dependent dissemination; Reduced Tie2+ myeloid cell infiltration; Anti-angiogenesis.
Colorectal Cancer (CRC) [4]	DCC-2036 (single agent in immunocompetent models)	Suppressed tumor growth; More effective in immunocompetent vs. immunocompromised mice.	Enhanced CD8+ T-cell infiltration & activation; Inhibited FGR-AKT-SP1-DKK1 axis.
Osteosarcoma [5]	DCC-2036 (single agent)	Inhibited tumor growth in vitro and in vivo in mouse xenograft models.	Induced autophagy & apoptosis; Inhibited HCK/AKT/mTORC1 signaling pathway.

Overview of Clinical Trial Status

The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of **rebastinib** combinations in humans. The status below is based on the latest information available from the search results.

Trial Combination	Phase	Patient Population	Reported Status & Key Details
Rebastinib + Carboplatin [2]	Phase 1b/2	Advanced or Metastatic Solid Tumors (e.g., ovarian, breast, mesothelioma)	Initiated in 2019. Designed to evaluate safety, tolerability, and efficacy. (NCT03717415)

Trial Combination	Phase	Patient Population	Reported Status & Key Details
Rebastinib + Paclitaxel or Eribulin [6]	Phase 1b	Metastatic Breast Cancer (HER2-negative)	Listed as "Recruiting" (as of the article's 2021 date). Aims to determine safety and tolerability. (NCT02824575)
Rebastinib (Single Agent) [7]	Phase 1	Relapsed Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML)	Completed. Clinical benefit in leukemia was found to be insufficient for continued development, leading to a pivot towards solid tumors.

Detailed Experimental Protocols

For researchers, here is a deeper dive into the methodologies from key studies cited above.

1. Ovarian Cancer Syngeneic Model [3]

- **In Vivo Model:** Female C57Bl/6J mice were intraperitoneally injected with ID8 murine ovarian cancer cells.
- **Treatment Groups:** Established tumor-bearing mice were randomized into: Control; **Rebastinib**-diet alone; Chemotherapy (carboplatin/paclitaxel) alone; **Rebastinib** + Chemotherapy.
- **Endpoints:**
 - **Survival:** Monitored for 140 days.
 - **Immune Analysis:** Ascites fluid was harvested and analyzed by **flow cytometry** using fluorochrome-tagged antibodies (e.g., against CD45, CD3, CD8) to characterize immune cell populations.
 - **Transcriptomics:** ID8 cells and macrophages were treated in vitro, and **RNA sequencing** was performed to identify differentially expressed genes.

2. Metastatic Mammary Carcinoma Model [1]

- **In Vivo Model:** Orthotopic mouse model of metastatic mammary carcinoma (using PyMT transgenic mice).
- **Treatment:** **Rebastinib** alone or in combination with paclitaxel or eribulin.
- **Endpoints & Techniques:**
 - **Tumor Growth & Metastasis:** Measurement of primary tumor volume and quantification of metastatic burden.
 - **TMEM Function and Vascular Permeability:** **High-resolution intravital imaging (IVI)** was used to visualize and quantify cancer cell intravasation at TMEM sites.

- **Immunohistochemistry/Flow Cytometry:** Used to assess Tie2+ macrophage infiltration and tumor vascularization.

3. Analysis of T-cell Mediated Immunity in CRC [4]

- **In Vivo Models:** Immunocompetent (Balb/C, C57BL/6J) and immunocompromised (Balb/C Nude) mice with subcutaneous CT-26/MC-38 tumors.
- **Analysis:**
 - **Flow Cytometry:** Tumor and spleen tissues were analyzed for CD8+ and CD4+ T-cells, and activation markers (e.g., CD69).
 - **Multi-omics Approach: RNA sequencing, proteomic, and secretomic profiling** of treated cancer cells to identify key downstream targets like DKK1.
 - **Kinase Target Identification: Phospho-antibody microarray** and **biotin-labeled DCC-2036 pull-down assays** were used to identify FGR as a direct target.

Research Implications and Future Directions

The collective data positions **rebastinib** as a compelling candidate for modulating the tumor microenvironment. Its primary value appears to lie in combination regimens, where it may counteract resistance mechanisms and enhance the efficacy of cytotoxic drugs [1] [2]. The ongoing clinical trials will be crucial in determining whether the survival benefits observed preclinically translate to patients with advanced solid tumors.

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